molecular formula C15H17NO2 B13500848 rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13500848
M. Wt: 243.30 g/mol
InChI Key: YBYRARMSNPLHJJ-VHRBIJSZSA-N
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Description

rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and cellular processes.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes and pathways involved in diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of Ca2±induced mitochondrial permeability transition, blocking Ca2+ flux into the mitochondria by decreasing mitochondrial membrane potential. This inhibition affects the enzyme activities of mitochondrial respiratory chain complexes III, IV, and V, providing a protective effect against Ca2±induced cell death .

Comparison with Similar Compounds

Uniqueness: rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific ethyl substitution at the 6-position, which imparts distinct chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(3aS,4R,9bR)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C15H17NO2/c1-2-9-5-3-7-11-10-6-4-8-12(10)14(15(17)18)16-13(9)11/h3-7,10,12,14,16H,2,8H2,1H3,(H,17,18)/t10-,12-,14+/m0/s1

InChI Key

YBYRARMSNPLHJJ-VHRBIJSZSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C(=O)O

Canonical SMILES

CCC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O

Origin of Product

United States

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